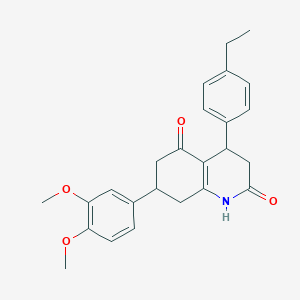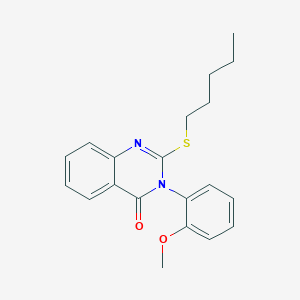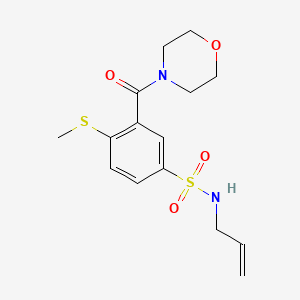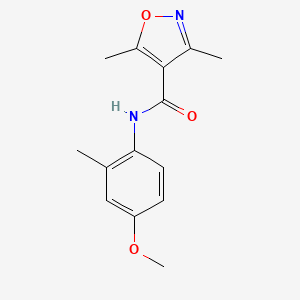![molecular formula C17H18N6O2 B4849266 3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4849266.png)
3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Overview
Description
The compound “3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a highly complex substance with potential applications in various scientific research fields. It is a novel heterocycle that has been synthesized and examined for its biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7, 8-diamino-1, 3-dimethylxanthine (which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid) with hydrochloric acid . This reaction yields 2, 4, 7, 9-tetramethylpurino [7, 8- g] -6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H) -tetrone in 96% yield . Further treatment of this product with alkylamines gives the final compound .Scientific Research Applications
- Specific derivatives containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, have been investigated for their efficacy against cancer cells .
- Researchers have investigated their potential in managing inflammatory conditions, including autoimmune diseases and chronic inflammation .
- Their ability to scavenge free radicals makes them interesting targets for developing natural antioxidants .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Antioxidant Activity
Analgesic Properties
Materials Science and Organic Catalysts
Mechanism of Action
Target of Action
The primary target of this compound is iron ions within cells . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. For instance, it can arrest the cell cycle at the G1 phase and induce significant apoptosis in cells . The induction of apoptosis by this compound in cells might be at least via the mitochondria pathway .
Pharmacokinetics
The compound’s ability to selectively bind to ferrous ions suggests that it may have a high affinity for these ions, which could influence its distribution and bioavailability .
Result of Action
The compound has been shown to display strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle and induce apoptosis in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that the induction of apoptosis by this compound in cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the addition of Fe2+ can abolish the cytotoxicity of the compound . This suggests that the compound’s action can be modulated by the availability of iron ions in the environment .
properties
IUPAC Name |
3,9-dimethyl-7-[(2-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10-6-4-5-7-12(10)9-23-15(24)13-14(21(3)17(23)25)18-16-20-19-11(2)8-22(13)16/h4-7H,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASRBIPCHGCPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid](/img/structure/B4849185.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849191.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-diisobutylacetamide](/img/structure/B4849208.png)




![N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4849246.png)
![N-(4-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4849249.png)

![N-[3-(anilinocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849269.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849292.png)
![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4849298.png)